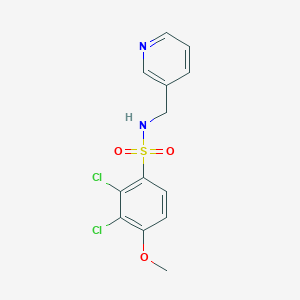

![molecular formula C17H19N3O3 B5877239 1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)

1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

Quinoline derivatives have shown potential as anticancer agents . They can interfere with the growth and proliferation of cancer cells, making them a promising area of research for new cancer treatments.

Antioxidant Activity

Quinoline compounds also exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases.

Anti-Inflammatory Activity

These compounds have demonstrated anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis.

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, the organisms that cause malaria.

Anti-SARS-CoV-2 Activity

Research has indicated that quinoline derivatives may have activity against SARS-CoV-2, the virus that causes COVID-19 .

Antituberculosis Activity

Quinoline compounds have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease.

Industrial Chemistry

Quinoline and its derivatives have versatile applications in the field of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .

Mécanisme D'action

Target of Action

The compound “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” is a part of a series of hybrid compounds with previously known anti-mycobacterial moieties attached to quinoxaline, quinoline, tetrazole, and 1,2,4-oxadiazole scaffolds . These compounds have been designed and synthesized to target Mycobacterium tuberculosis (TB) , the pathogen that causes tuberculosis

Mode of Action

It is known that these compounds were evaluated for their in vitro anti-mycobacterial activity . The synthesized compounds were docked against the tuberculosis protein 5OEQ using in silico molecular docking to understand the binding interactions .

Biochemical Pathways

It is known that the compound is part of a series designed to combat mycobacterium tuberculosis, suggesting it may interact with pathways crucial to the survival and proliferation of this bacterium .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” have been tested . The results suggest that this series of compounds could be useful for producing innovative and potent anti-tubercular medicines in the future . .

Result of Action

The compound “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” has shown promising activity against the Mycobacterium tuberculosis cell line H37Rv . The most active compounds were additionally tested for their cytotoxicity against the RAW 264.7 cell line . These results revealed that the compounds were less harmful to humans .

Action Environment

It is known that the compound is part of a series designed to combat mycobacterium tuberculosis, suggesting it may be effective in the complex and diverse environments where this bacterium can thrive .

Propriétés

IUPAC Name |

1-(2-quinolin-8-yloxyacetyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c18-17(22)13-6-9-20(10-7-13)15(21)11-23-14-5-1-3-12-4-2-8-19-16(12)14/h1-5,8,13H,6-7,9-11H2,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDHFVAAJLXVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(8-Quinolyloxy)acetyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)

![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)

![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)